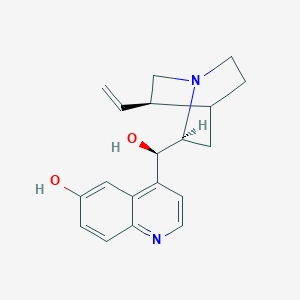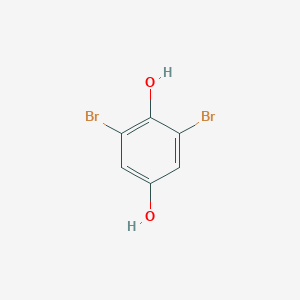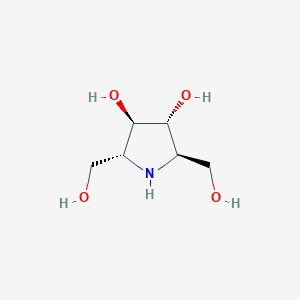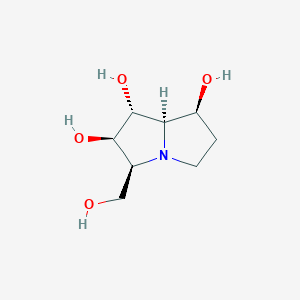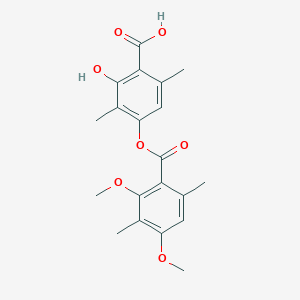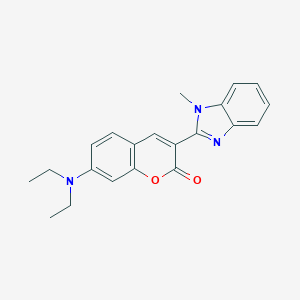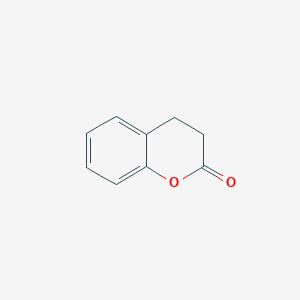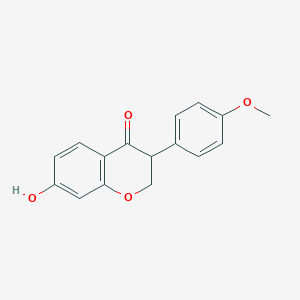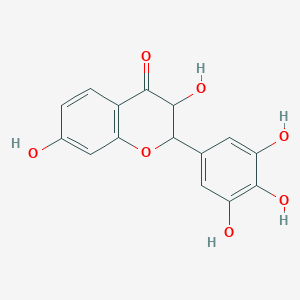
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone, also known as Hesperetin, is a flavanone that is naturally found in citrus fruits. It has been extensively studied for its various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.
Aplicaciones Científicas De Investigación
Structural Analysis and Comparison
- The compound (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone is structurally related to flavonoids. A study conducted by Shin and Lah (1986) on a similar compound, naringenin, highlights the structural characteristics of these compounds, including their hydrogen bonding and molecular conformation (Shin & Lah, 1986).
Synthesis and Potential Biological Activities
- Research by Ji and Liang (1998) on 2,3-benzopyrone analogs, closely related to the compound , investigated their synthesis for evaluating potential K(+)-channel and anticancer activities. This study indicates a direction for exploring the biological applications of these compounds (Ji & Liang, 1998).
Anticancer Properties
- Kowalczyk et al. (2017) explored the anticancer applications of apigenin, a compound structurally similar to (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone. This research provides insights into how similar compounds might inhibit cancer cell glucose uptake, affect the extracellular matrix, and impact cancer progression (Kowalczyk, Bodalska, Miranowicz, Karłowicz-Bodalska, 2017).
Chemical Properties and Derivatives
- Studies on compounds like 5,6-Dihydroxy-7-methoxyflavone, which share a similar chemical structure with the compound , reveal insights into their chemical properties, including intramolecular hydrogen bonding and molecular geometry. This information can be crucial for understanding the reactivity and potential applications of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone (Shoja, 1994).
Additional Insights
- Other studies on related compounds offer further insights into their chemical synthesis, structural characteristics, and potential biological activities. This body of research collectively contributes to the understanding of (S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone and similar compounds, paving the way for exploring their scientific applications (Joshi & Trivedi, 2010), (Saeed, Sharma, Durani, Jain, Durani, Kapil, 1990), (Umeokoli, Muharini, Okoye, Ajiwe, Akpuaka, Lin, Liu, Proksch, 2016), and others.
Propiedades
Número CAS |
55743-21-0 |
|---|---|
Nombre del producto |
(S)-2,3-Dihydro-5,7-dihydroxy-8-methyl-2-phenyl-4-benzopyrone |
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2S)-5,7-dihydroxy-8-methyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O4/c1-9-11(17)7-12(18)15-13(19)8-14(20-16(9)15)10-5-3-2-4-6-10/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 |
Clave InChI |
QSRIZZQWNHKERT-AWEZNQCLSA-N |
SMILES isomérico |
CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=CC=CC=C3 |
SMILES |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
SMILES canónico |
CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=CC=CC=C3 |
Otros números CAS |
55743-21-0 |
Sinónimos |
(±)-Cryptostrobin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



